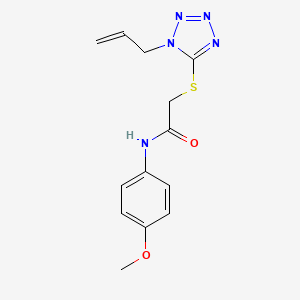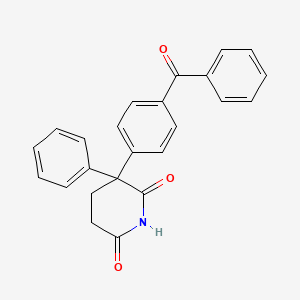
3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products. The benzoylphenyl group attached to the piperidine ring could potentially contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, likely involves a piperidine ring substituted with benzoylphenyl groups. The presence of these groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the benzoylphenyl groups and the piperidine ring. These groups could participate in various chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzoylphenyl groups could contribute to its solubility, stability, and other properties .Applications De Recherche Scientifique
Corrosion Inhibition
One notable application of derivatives related to 3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione is in the field of corrosion inhibition. Research involving compounds with structural similarities has demonstrated their efficacy as corrosion inhibitors for mild steel in acidic environments. These compounds exhibit enhanced adsorption onto the iron surface, which is attributed to the π-electrons in the aromatic ring and the lone-pair electrons in functional groups, leading to effective corrosion inhibition. The adsorption of inhibitors on mild steel aligns with the Langmuir isotherm model, highlighting the compounds' potential in protecting against corrosion in industrial applications (Chafiq et al., 2020).
Synthesis of Organic Ligands
Another significant application involves the synthesis of organic ligands. Compounds bearing structural resemblance to this compound have been utilized to create various organic ligands through reactions with N-nucleophiles. These processes yield heterocyclic compounds that serve as valuable ligands in the medium to good yields. The resulting ligands exhibit potential for use in catalysis and materials science, showcasing the versatility of these compounds in synthesizing complex organic structures (Kabirifard et al., 2020).
Biological Activity
Derivatives of this compound have also been investigated for their biological activities. A study synthesized a set of alkyl derivatives and evaluated them for in vitro activity against HIV-1 and other viruses. Some derivatives showed moderate protection, indicating potential antiviral properties. These findings open pathways for further research into the therapeutic applications of these compounds (Bielenica et al., 2011).
Anticonvulsant Agents
In pharmaceutical research, certain derivatives of this compound have been synthesized and tested for anticonvulsant activity. A one-pot multi-component method facilitated the efficient preparation of these compounds, which were evaluated using the maximal electroshock seizure test. Some synthesized compounds demonstrated potent activities, highlighting the potential for developing new therapeutic agents for epilepsy and related disorders (Babu et al., 2012).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(4-benzoylphenyl)-3-phenylpiperidine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c26-21-15-16-24(23(28)25-21,19-9-5-2-6-10-19)20-13-11-18(12-14-20)22(27)17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHTZGKPNPXGBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

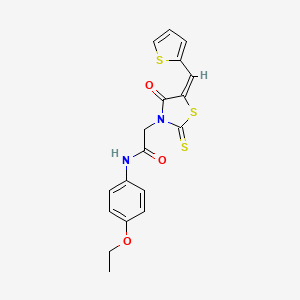
![Methyl 2-{[4,5-bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-yl]oxy}benzoate](/img/structure/B2733163.png)
![N-cyclohexyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2733164.png)

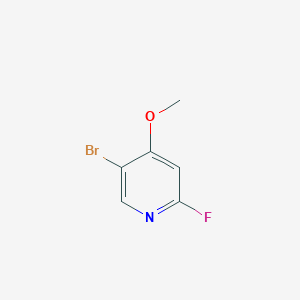
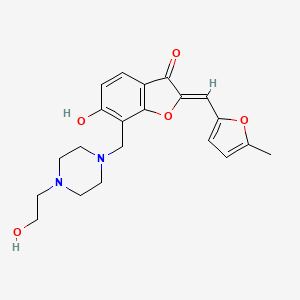
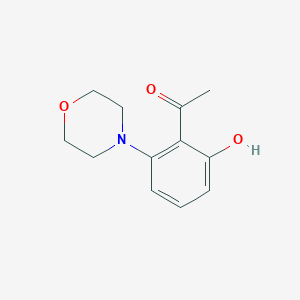

![4-chloro-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2733176.png)


